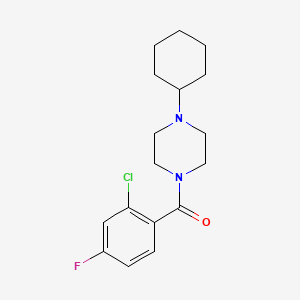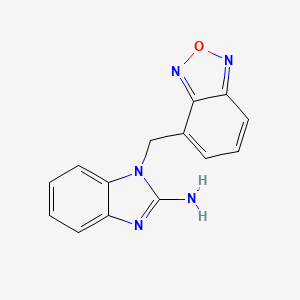![molecular formula C17H18ClNO4 B5361147 N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide, also known as QA-2, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential therapeutic applications. QA-2 belongs to the family of benzamide derivatives and is known to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and antioxidant effects by modulating the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. This compound also exhibits potent anti-inflammatory and antioxidant properties, making it a useful tool for studying the mechanisms of inflammation and oxidative stress. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide. One potential area of research is the development of this compound analogs with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound and its potential targets. Additionally, this compound could be studied for its potential therapeutic applications in various inflammatory diseases and cancer. Finally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic efficacy.
Conclusion
This compound is a promising compound with potent anti-inflammatory and antioxidant properties that has garnered significant attention in the field of scientific research. The synthesis method of this compound involves the reaction between 3,5-dimethoxybenzoic acid and 2-(4-chlorophenoxy)ethylamine. This compound has been extensively studied for its potential therapeutic applications, and it has been found to exhibit a range of biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of analogs with improved solubility and potency, investigation of its mechanism of action, and exploration of its therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide involves the reaction between 3,5-dimethoxybenzoic acid and 2-(4-chlorophenoxy)ethylamine in the presence of thionyl chloride. The reaction yields this compound as a white crystalline solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. This compound has also been found to exhibit antitumor activity and has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-21-15-9-12(10-16(11-15)22-2)17(20)19-7-8-23-14-5-3-13(18)4-6-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOHIWTWGTULMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5361064.png)
![(3'S*,4'S*)-1'-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,3'-bipyrrolidin-4'-ol](/img/structure/B5361067.png)
![(4-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5361076.png)
![7-(4-ethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)

![5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5361095.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)